4-(tert-Butyl)-6-chloropyridin-2-amine
Description
Contextual Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with their structural motifs appearing in a vast range of natural products, pharmaceuticals, and functional materials. These six-membered aromatic rings containing a nitrogen atom are not only of academic interest but also of immense practical importance. nih.gov The pyridine scaffold is a key component in numerous clinically approved drugs, agrochemicals, and catalysts. nih.govnih.gov The ability of the pyridine ring to be functionalized at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a versatile platform for drug design and the synthesis of complex molecular architectures. Pyridine derivatives have been reported to exhibit a wide array of biological activities, including antibacterial, anticancer, and antimicrobial properties. nih.gov
Structural Analysis of 4-(tert-Butyl)-6-chloropyridin-2-amine and its Substituted Pyridine Framework
The bulky tert-butyl group at the C4 position exerts a significant steric influence on the molecule. This steric hindrance can direct the regioselectivity of further reactions and can also contribute to the stability of the compound and its derivatives.
The chlorine atom at the C6 position is an electron-withdrawing group, which modulates the electron density of the pyridine ring. This makes the ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The chlorine atom also serves as a versatile leaving group for cross-coupling reactions, enabling the introduction of a wide variety of other functional groups.
The amino group at the C2 position is a strong electron-donating group. It significantly influences the electronic properties of the pyridine ring and can direct electrophilic substitution to the positions ortho and para to itself. The amino group can also act as a nucleophile and a site for further functionalization.
Below is a data table summarizing the key structural identifiers for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1256810-78-2 |
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 184.67 g/mol |
| SMILES | CC(C)(C)C1=CC(=NC(=C1)Cl)N |
| InChI Key | NHLBQXLNPWUMCI-UHFFFAOYSA-N |
Theoretical Considerations for Functionalization and Reactivity of Pyridin-2-amines
The reactivity of pyridin-2-amines is governed by the interplay of the electronic effects of the substituents and the inherent reactivity of the pyridine ring. The pyridine nitrogen is basic and can be protonated or alkylated. nih.gov The ring itself is electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution but more reactive towards nucleophilic aromatic substitution. nih.gov
In this compound, the amino group at the C2 position is a strong activating group, directing electrophilic attack to the C3 and C5 positions. However, the bulky tert-butyl group at C4 may sterically hinder attack at the C5 position. The chlorine atom at C6 further deactivates the ring towards electrophilic substitution.
Conversely, the electron-withdrawing nature of the ring nitrogen and the chlorine atom makes the pyridine ring susceptible to nucleophilic attack. The chlorine atom at C6 is a good leaving group, making this position a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chlorine with a variety of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for further functionalization.
The amino group at C2 can also participate in a range of reactions. It can be acylated, alkylated, or used as a directing group in ortho-metalation reactions. The presence of both a nucleophilic amino group and a site for nucleophilic substitution (the C6-chloro position) makes this compound a bifunctional building block with significant synthetic potential.
Role of this compound as a Core Building Block in Synthetic Methodologies
This compound is a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems with potential biological activity. Its utility stems from the presence of multiple reaction sites that can be selectively functionalized.
The chlorine atom at the C6 position can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at this position.
The amino group at the C2 position can be used to construct fused ring systems. For example, it can be reacted with α,β-unsaturated carbonyl compounds to form pyrimido[1,2-a]pyridine derivatives. It can also be diazotized and converted into other functional groups.
The combination of these reactive sites allows for a modular approach to the synthesis of a diverse library of substituted pyridines. This is particularly valuable in medicinal chemistry, where the systematic variation of substituents is a key strategy in the optimization of lead compounds. For instance, related 2-aminopyridine (B139424) derivatives are used as key intermediates in the synthesis of kinase inhibitors and other therapeutic agents.
While specific, detailed research findings on the direct application of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds explored in various patents for therapeutic applications. The synthesis of its precursor, 4-tert-butyl-2-chloropyridine, has been described in patent literature, highlighting the industrial relevance of this substitution pattern. google.com
Structure
3D Structure
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-tert-butyl-6-chloropyridin-2-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)6-4-7(10)12-8(11)5-6/h4-5H,1-3H3,(H2,11,12) |
InChI Key |
GSJJKOZQZVRIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=C1)Cl)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Tert Butyl 6 Chloropyridin 2 Amine
De Novo Synthetic Routes to the Pyridine (B92270) Core
The formation of the pyridine ring system from acyclic precursors offers a versatile approach to highly substituted pyridines. While specific examples leading directly to 4-(tert-Butyl)-6-chloropyridin-2-amine are not extensively documented, established named reactions in pyridine synthesis provide a conceptual framework for its potential construction.
Condensation Reactions for Pyridine Ring Formation
Condensation reactions are a cornerstone of pyridine synthesis, typically involving the reaction of carbonyl compounds with an ammonia (B1221849) source. Several classical methods are noteworthy:
Hantzsch Dihydropyridine Synthesis: This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. For the target molecule, this would conceptually involve a β-ketoester bearing a tert-butyl group and subsequent chlorination and amination steps.
Guareschi-Thorpe Condensation: This method utilizes the condensation of a β-ketoester with cyanoacetamide in the presence of a base to form a substituted 2-pyridone. Further functional group manipulations would be necessary to introduce the chloro and amino functionalities at the desired positions.
Bohlmann-Rahtz Pyridine Synthesis: This two-step process begins with the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate. Subsequent heat-induced cyclodehydration affords a polysubstituted pyridine. The versatility of the starting materials could theoretically be exploited to construct the desired 4-tert-butyl pyridine core.
Kröhnke Pyridine Synthesis: This synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. This method is particularly useful for preparing poly-aryl systems but can be adapted for various substituted pyridines.
| Condensation Reaction | Key Reactants | Initial Product |
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia source | Dihydropyridine |
| Guareschi-Thorpe | β-ketoester, Cyanoacetamide, Base | 2-Pyridone |
| Bohlmann-Rahtz | Enamine, Ethynylketone | Aminodiene |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound |
Cycloaddition Approaches for Aromatic Heterocycle Construction
Cycloaddition reactions provide another powerful avenue for the de novo synthesis of the pyridine ring. These reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions), can efficiently assemble the heterocyclic core. One notable strategy involves the reaction of 1,2,4-triazines with electron-rich dienophiles, such as enamines. The initial cycloaddition is followed by a retro-Diels-Alder reaction, extruding a molecule of nitrogen and forming the pyridine ring. The substitution pattern of the resulting pyridine is dictated by the substituents on the triazine and the enamine, offering a potential, albeit complex, route to the target molecule.
Functional Group Interconversions on Pre-functionalized Pyridine Scaffolds
A more direct and commonly employed strategy for the synthesis of this compound involves the modification of a pre-functionalized pyridine ring. This approach typically starts with a readily available pyridine derivative and introduces the required functional groups in a stepwise manner. A key intermediate in this approach is 4-tert-butyl-2,6-dichloropyridine (B7967171).
The synthesis of 4-tert-butyl-2,6-dichloropyridine can be achieved from 4-tert-butylpyridine (B128874). This transformation involves a two-step process starting with the N-oxidation of 4-tert-butylpyridine using an oxidizing agent like hydrogen peroxide in acetic acid. The resulting 4-tert-butylpyridine N-oxide is then treated with phosphorus oxychloride (POCl₃) to yield 4-tert-butyl-2,6-dichloropyridine.
Introduction and Manipulation of the Amino Group at C2
With 4-tert-butyl-2,6-dichloropyridine as the starting material, the subsequent key step is the selective introduction of an amino group at the C2 position.
The direct displacement of a chloride ion by an amino group can be achieved through nucleophilic aromatic substitution (SNAr). However, the selective mono-amination of 2,6-dichloropyridines can be challenging due to the similar reactivity of the two chlorine atoms. The C2 and C6 positions in pyridine are electronically activated towards nucleophilic attack. The bulky tert-butyl group at the C4 position may exert some steric influence, but achieving high selectivity for amination at the C2 position over the C6 position often requires careful control of reaction conditions.
Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination , have emerged as powerful tools for the formation of C-N bonds. This palladium-catalyzed reaction between an aryl halide and an amine offers a versatile and often highly selective method. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, it is possible to achieve selective mono-amination of dihalogenated pyridines. For the synthesis of this compound, a Buchwald-Hartwig amination of 4-tert-butyl-2,6-dichloropyridine with a suitable ammonia equivalent would be a promising approach.
| Method | Catalyst/Reagents | Key Features |
| Nucleophilic Aromatic Substitution | Ammonia or amine nucleophile | Can be challenging to achieve selectivity in di-substituted pyridines. |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Offers high selectivity and functional group tolerance. |
An alternative strategy for introducing an amino group at the C2 position involves the use of pyridine N-oxide intermediates. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making the C2 and C6 positions even more susceptible to nucleophilic attack.
The synthesis could proceed via the mono-amination of 4-tert-butyl-2,6-dichloropyridine N-oxide. The N-oxide can be prepared by the oxidation of 4-tert-butyl-2,6-dichloropyridine. Subsequent reaction with an aminating agent would lead to the formation of the 2-amino-N-oxide derivative. The final step would then be the deoxygenation of the N-oxide to yield the desired this compound. This multi-step approach can sometimes offer better regioselectivity compared to the direct amination of the non-oxidized pyridine.
Reductive Amination Strategies
Reductive amination serves as a viable, though less direct, route to this compound. This approach typically involves the synthesis of a ketone precursor, 4-(tert-butyl)-6-chloropyridin-2-one, which is then converted to the desired amine. The reaction proceeds via an imine intermediate, which is subsequently reduced. A variety of reducing agents can be employed for this transformation, with the choice of agent influencing reaction conditions and outcomes.
A general two-step procedure for reductive amination involves the initial formation of an imine or enamine, followed by reduction. For instance, the condensation of a ketone with an amine to form an enamine can be achieved, which is then reduced in situ. Amine boranes, such as tert-butylamineborane (TBAB), have proven effective for such reductions, offering the advantage of proceeding under mild conditions and accommodating a range of functional groups.
| Precursor | Reagents | Product | Notes |
| 4-(tert-butyl)-6-chloropyridin-2-one | 1. Amine (e.g., NH3) 2. Reducing agent (e.g., NaBH4, amine boranes) | This compound | The reaction is often carried out in a one-pot fashion. |
Selective Halogenation at C6
Achieving regioselective chlorination at the C6 position of the pyridine ring is a critical step in the synthesis of this compound. This can be accomplished through direct chlorination of a pre-functionalized pyridine or via a halogen exchange reaction.
Regioselective Chlorination Methodologies
The direct chlorination of a 4-tert-butyl-2-aminopyridine precursor presents a challenge in controlling the position of halogenation. However, by starting with 4-tert-butylpyridine, a step-wise chlorination can be achieved. A patented method describes the synthesis of 4-tert-butyl-2,6-dichloropyridine from 4-tert-butylpyridine. google.com This process involves an initial chlorination at the C2 position to yield 4-tert-butyl-2-chloropyridine, followed by a second chlorination at the C6 position. google.com The resulting 4-tert-butyl-2,6-dichloropyridine is a key intermediate that can then be selectively aminated at the C2 position.
Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2). The choice of reagent and reaction conditions, such as solvent and temperature, are crucial for achieving the desired regioselectivity.
Halogen Exchange Reactions
Halogen exchange reactions, such as the Finkelstein reaction, offer an alternative route to introduce the desired halogen at a specific position. While typically used to synthesize alkyl iodides from chlorides or bromides, analogous reactions can be applied to heteroaromatic systems. In the context of synthesizing 6-chloro-2-aminopyridines, a precursor with a different halogen, such as bromine, at the C6 position could potentially be converted to the chloride. This reaction is driven by the precipitation of the resulting metal halide salt in a suitable solvent, such as acetone. However, the application of this method to pyridyl systems can be less straightforward than with alkyl halides and may require specific catalysts.
Stereoselective Introduction of the tert-Butyl Substituent at C4
Friedel-Crafts Alkylation Analogues
While direct Friedel-Crafts alkylation on pyridine is challenging due to the deactivation of the ring by the nitrogen atom, modifications of this reaction can be employed. The synthesis of the starting material, 4-tert-butylpyridine, can be accomplished through various methods. One approach involves the reaction of pyridine with a tert-butylating agent in the presence of a Lewis acid. A Chinese patent details a method starting from 4-tert-butylpyridine for the synthesis of 4-tert-butyl-2,6-dichloropyridine, implying the commercial availability or accessible synthesis of the 4-tert-butylated precursor. google.com
Organometallic Approaches for Alkylation
Organometallic reagents provide a powerful tool for the introduction of alkyl groups onto heterocyclic rings. For the synthesis of 4-tert-butylpyridine, a lithium-halogen exchange on a 4-halopyridine followed by quenching with a tert-butyl electrophile represents a potential route. Alternatively, directed ortho-metalation strategies can be used to introduce substituents at specific positions, although this would be more applicable for substitution at positions adjacent to the nitrogen. The aforementioned Chinese patent utilizes n-butyllithium in the chlorination steps, highlighting the utility of organolithium reagents in the functionalization of the 4-tert-butylpyridine scaffold. google.com
Advanced Catalytic Approaches in Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve complex molecular architectures with high precision and efficiency. For the synthesis and functionalization of this compound, several advanced catalytic approaches have proven to be particularly valuable.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, becoming indispensable tools in synthetic chemistry. nih.gov These reactions are characterized by their broad substrate scope, high functional group tolerance, and the ability to construct complex molecular frameworks under relatively mild conditions.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com In the context of this compound, the chlorine atom at the 6-position can be substituted with various aryl or alkyl groups via this methodology. The reaction typically employs a Pd(0) catalyst, which is often generated in situ from a Pd(II) precursor. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results for challenging substrates like heteroaryl chlorides. researchgate.net
A typical reaction would involve the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate in a suitable solvent system, often a mixture of an organic solvent and water.
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Parameters
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 110 | Good |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DME/H₂O | 90 | Moderate |
Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings on similar substrates. Specific yields for the target compound would require dedicated experimental investigation.
The Buchwald-Hartwig amination has become a cornerstone for the synthesis of arylamines, enabling the formation of C-N bonds from aryl halides or triflates and primary or secondary amines. wikipedia.orglibretexts.orgacsgcipr.org This reaction is catalyzed by palladium complexes, typically with bulky, electron-rich phosphine ligands, and requires a strong base. nih.gov For this compound, this reaction can be employed to introduce a variety of amino substituents at the 6-position, thereby accessing a diverse range of derivatives.
The choice of palladium precursor, ligand, and base is critical to the success of the Buchwald-Hartwig amination. Common catalysts include Pd(OAc)₂ or Pd₂(dba)₃, paired with ligands such as BINAP, Xantphos, or those from the Buchwald ligand portfolio. wikipedia.org Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. libretexts.org
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |
| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | t-BuOH | 90 |
Note: This table represents typical conditions for Buchwald-Hartwig amination reactions and serves as a general guide.
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide. scirp.orgsemanticscholar.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The Sonogashira coupling of this compound with various alkynes would yield 6-alkynyl-substituted 2-aminopyridines, which are valuable intermediates for further transformations. The reaction conditions are generally mild, though the exclusion of oxygen is often necessary to prevent the homocoupling of the alkyne (Glaser coupling). researchgate.net
The Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction offers a direct method for the vinylation of the 6-position of this compound. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Table 3: Overview of Sonogashira and Heck Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Key Features |
| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N) | Forms C(sp²)-C(sp) bonds; mild conditions. scirp.orgsemanticscholar.org |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Organic or inorganic base | Forms C(sp²)-C(sp²) bonds; versatile for vinylation. organic-chemistry.org |
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization have emerged as a highly atom-economical and efficient strategy for the modification of organic molecules, avoiding the need for pre-functionalized starting materials. nih.gov For pyridine derivatives, C-H activation can be directed by the nitrogen atom of the ring or by other functional groups present on the molecule. In the case of this compound, the C-H bonds of the pyridine ring or the tert-butyl group could potentially be targeted for functionalization.
Biocatalytic Transformations of Pyridine Derivatives
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. nih.gov The application of biocatalysis to the synthesis of pyridine derivatives is a growing area of research. Enzymes such as aminotransferases, oxidases, and hydrolases have been explored for the functionalization of the pyridine ring.
For instance, the synthesis of chiral amines from ketones can be achieved with high enantioselectivity using amine dehydrogenases or transaminases. While direct biocatalytic synthesis of this compound has not been extensively reported, enzymatic methods could potentially be applied for the selective amination of a suitable chloropyridine precursor or for the modification of the existing amino group. The development of novel enzymes through directed evolution is continuously expanding the scope of biocatalysis for the synthesis of complex molecules.
Protecting Group Strategies and Synthesis Efficiency
In multi-step syntheses, the use of protecting groups is crucial to prevent unwanted side reactions and to ensure the desired regioselectivity.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions whiterose.ac.uk. In the synthesis of this compound, the amino group can be protected with a Boc group to allow for further functionalization of the pyridine ring without interference from the reactive amino group.
The protection of an aminopyridine is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This method is generally high-yielding and can be performed under mild conditions alliedacademies.org.
Table 1: Illustrative Conditions for Boc Protection of Aminopyridines
| Amine Substrate | Reagent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine (B139424) | (Boc)₂O | DMAP | THF | >90 | General Procedure |
| 3-Aminopyridine | (Boc)₂O | NaOH | Water/Dioxane | High | General Procedure |
This table presents typical conditions for the Boc protection of aminopyridines and is for illustrative purposes.
In the synthesis of complex molecules with multiple functional groups, orthogonal protection strategies are essential. This approach allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions bham.ac.ukwikipedia.org. For instance, if a synthetic route towards a derivative of this compound required the protection of another functional group in addition to the amine, an orthogonal protecting group pair would be necessary.
A common orthogonal strategy involves the use of an acid-labile group like Boc for the amine and a base-labile group like fluorenylmethyloxycarbonyl (Fmoc) for another functionality. Alternatively, a fluoride-cleavable silyl ether could be used to protect a hydroxyl group, which would be stable to both the acidic deprotection of the Boc group and the basic deprotection of an Fmoc group thieme-connect.de. The choice of protecting groups must be carefully planned to ensure their compatibility with the reaction conditions throughout the synthetic sequence bham.ac.uk.
Table 2: Examples of Orthogonal Protecting Group Pairs
| Protecting Group 1 | Deprotection Condition | Protecting Group 2 | Deprotection Condition |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) |
| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Alloc (Allyloxycarbonyl) | Pd(0) catalyst |
This table illustrates common orthogonal protecting group pairs and their respective deprotection conditions.
Optimization of Reaction Conditions and Process Development
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. A likely synthetic route involves the selective amination of a 4-tert-butyl-2,6-dichloropyridine precursor.
The choice of solvent and reaction temperature are critical parameters in the nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are commonly used to facilitate SNAr reactions on chloropyridines researchgate.net. The use of pressurized systems can allow for reactions to be run at temperatures above the solvent's boiling point, which can significantly increase the reaction rate acsgcipr.org.
Temperature control is crucial to minimize the formation of side products. For the functionalization of 4-(tert-butyl)-2-chloropyridine, a gentle heating range of 50–100 °C is often employed to promote substitution while avoiding undesired side reactions researchgate.net. In the case of a dichlorinated precursor, precise temperature control would be even more critical to achieve regioselective mono-amination.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a key method for the synthesis of aryl amines rug.nlwikipedia.org. The optimization of this reaction for the synthesis of this compound would involve screening various ligands, bases, solvents, and temperatures.
Table 3: Key Parameters for Optimization of Buchwald-Hartwig Amination
| Parameter | Variables to Consider | Rationale |
|---|---|---|
| Catalyst | Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) | The choice of precursor can affect catalyst activation and stability. |
| Ligand | Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | The ligand influences the reactivity and selectivity of the catalyst. |
| Base | Strong inorganic (e.g., NaOtBu, K₃PO₄) or soluble organic (e.g., DBU) | The base is crucial for the deprotonation of the amine and regeneration of the catalyst. |
| Solvent | Aprotic polar (e.g., Toluene, Dioxane, THF) | The solvent affects the solubility of reactants and the stability of intermediates. |
| Temperature | Room temperature to elevated temperatures (e.g., 80-110 °C) | Temperature impacts reaction rate and can influence selectivity. |
This table outlines important parameters for the optimization of a Buchwald-Hartwig amination reaction for the synthesis of the target compound.
Catalyst Loading and Ligand Selection
The successful synthesis of this compound via palladium-catalyzed amination is highly dependent on the careful selection of the catalyst system, which includes the palladium precursor and, crucially, the supporting ligand. The choice of ligand influences the catalyst's stability, activity, and selectivity, particularly in achieving mono-amination while avoiding undesired di-substitution products.
The Buchwald-Hartwig amination is a cornerstone reaction for creating aryl amines from aryl halides. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product. wikipedia.orgyoutube.com The efficiency of each step is heavily modulated by the steric and electronic properties of the phosphine ligands coordinated to the palladium center. youtube.com
For challenging substrates like electron-deficient heteroaryl chlorides, bulky and electron-rich ligands are generally required to promote the key steps of the catalytic cycle. youtube.comresearchgate.net Several classes of ligands have been developed and proven effective for these types of transformations.
Key Ligand Classes for Amination of Heteroaryl Chlorides:
| Ligand Class | Specific Examples | Key Features |
| Bidentate Phosphines | BINAP, DPPF | Provide catalyst stability and were among the first to reliably couple primary amines. wikipedia.orgnih.gov |
| Ferrocene-Based Ligands | Ph-JosiPhos, Cy-JosiPhos | Have demonstrated high efficiency in the amination of various halosubstituted heterocycles. nih.gov |
| Bulky Biaryl Phosphines | XPhos, SPhos, BrettPhos, RuPhos | Considered state-of-the-art, these ligands' steric bulk facilitates fast reductive elimination and enhances catalyst activity, allowing for lower catalyst loadings and milder reaction conditions. youtube.comresearchgate.net |
While specific catalyst loading for the synthesis of this compound is not extensively detailed in publicly available literature, typical Buchwald-Hartwig reactions employ palladium loadings ranging from 0.1 to 5 mol%. The ligand-to-palladium ratio is also a critical parameter, often optimized to balance catalytic activity and stability. For similar aminations of dichlorinated heterocycles, controlling the stoichiometry of the amine nucleophile is also essential to favor the formation of the mono-aminated product over the di-aminated byproduct. nih.gov
Reaction Scaling and Industrial Relevance
The industrial relevance of this compound stems from its utility as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. Its precursor, 4-(tert-butyl)-2,6-dichloropyridine, is recognized as an important medicinal intermediate, for which scalable synthetic routes have been established. google.com
The scalability of the subsequent amination step is a key consideration for industrial production. The Buchwald-Hartwig amination, despite its use of expensive palladium catalysts and ligands, is widely employed in industrial settings due to its broad functional group tolerance, high efficiency, and predictable reactivity. wikipedia.org The development of highly active catalysts with bulky biaryl phosphine ligands has enabled reactions to be performed with very low catalyst loadings, which is economically critical for large-scale manufacturing. researchgate.net
Challenges and Considerations for Scale-Up:
Selectivity: A primary challenge in scaling the synthesis is controlling the regioselectivity to ensure the formation of the desired 2-amino-6-chloro isomer and preventing the formation of the 2,6-diamino product. This often requires careful optimization of reaction conditions, including temperature, reaction time, and the rate of addition of reagents. nih.gov
Catalyst Removal: Residual palladium levels in the final product are strictly regulated, especially for pharmaceutical intermediates. Efficient removal of the catalyst post-reaction is a critical step in the process.
Cost: The cost of palladium and specialized phosphine ligands can be significant. High-turnover catalyst systems and effective catalyst recycling protocols are important for making the process economically viable on an industrial scale.
Process Safety: The use of strong bases like sodium tert-butoxide and flammable solvents like toluene or dioxane requires robust engineering controls to ensure safe handling on a large scale. chemspider.com
The widespread application of palladium-catalyzed cross-coupling in the synthesis of pharmaceuticals and other high-value materials underscores the industrial relevance and proven scalability of the methodologies required to produce this compound.
Mechanistic Investigations of Synthetic Pathways
Elucidation of Reaction Mechanisms for Pyridine (B92270) Functionalization
The formation of 4-(tert-Butyl)-6-chloropyridin-2-amine typically proceeds through the construction of a correctly substituted pyridine ring, followed by the introduction of the amino group. A plausible synthetic route starts from 4-tert-butylpyridine (B128874), which is first chlorinated to produce 4-tert-butyl-2,6-dichloropyridine (B7967171). This intermediate then undergoes a selective amination to yield the final product.
The initial chlorination of 4-tert-butylpyridine can be achieved using a strong base and a chlorinating agent. A patented method describes the use of n-butyllithium (n-BuLi) in the presence of N,N-dimethylethanolamine, followed by reaction with hexachloroethane (B51795). google.com The mechanism likely involves a deprotonation of the pyridine ring at the 2-position by the strong base, generating a pyridyl anion. This anion then acts as a nucleophile, attacking the chlorinating agent to yield 4-tert-butyl-2-chloropyridine. google.com A second iteration of this process can then introduce a chlorine atom at the 6-position to form 4-tert-butyl-2,6-dichloropyridine. google.com
The subsequent functionalization step is a nucleophilic aromatic substitution (SNAr) reaction, where one of the chlorine atoms of 4-tert-butyl-2,6-dichloropyridine is displaced by an amino group. The reaction of 2,6-dichloropyridine (B45657) with hydrazine (B178648) hydrate, followed by reduction, has been shown to produce 2-amino-6-chloropyridine. psu.edu The mechanism for the initial substitution involves the attack of the nucleophile (hydrazine) at the carbon atom bearing a chlorine atom. This forms a Meisenheimer-like intermediate, which is a resonance-stabilized anionic σ-complex. The departure of the chloride ion restores the aromaticity of the ring, yielding the substituted pyridine. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this nucleophilic attack, particularly at the α- (2- and 6-) and γ- (4-) positions.
Role of Transition Metal Catalysts in Reaction Selectivity and Efficiency
Transition metal catalysts, particularly those based on copper and palladium, play a significant role in enhancing the efficiency and selectivity of amination reactions on pyridine rings. While direct amination can be challenging and require harsh conditions, transition metal-catalyzed cross-coupling reactions offer milder alternatives.
Copper-catalyzed amination, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a powerful tool for forming C-N bonds. In the context of synthesizing this compound from 4-tert-butyl-2,6-dichloropyridine, a copper catalyst can facilitate the selective mono-amination. The catalytic cycle is generally believed to involve the oxidative addition of the chloropyridine to a Cu(I) complex, followed by reaction with the amine and subsequent reductive elimination to yield the aminated product and regenerate the Cu(I) catalyst. The choice of ligand for the copper catalyst is critical for the reaction's success, influencing both the rate and selectivity.
Palladium-catalyzed amination reactions have also been extensively studied for the synthesis of aminopyridines. These reactions typically employ a Pd(0) catalyst and a suitable ligand, such as a phosphine (B1218219). The catalytic cycle is thought to proceed via oxidative addition of the chloropyridine to the Pd(0) center, followed by the formation of a palladium-amido complex and subsequent reductive elimination. The steric and electronic properties of the phosphine ligand are crucial in modulating the reactivity and selectivity of the catalytic system. For the synthesis of adamantane-containing 4,6-diaminopyrimidines from the corresponding dichloropyrimidine, various palladium catalysts with ligands like BINAP and DavePhos have been explored. mdpi.com
The table below summarizes the effect of different catalysts on analogous amination reactions.
| Catalyst System | Substrate | Amine | Product | Yield (%) | Reference |
| CuI/DMPAO | 2,6-dibromopyridine | various primary alkylamines | 2,6-diaminopyridines | ~7 g isolated | acs.org |
| Pd(dba)₂/BINAP | 4-amino-6-chloropyrimidine | adamantylalkylamine | 4,6-diaminopyrimidine | 60 | mdpi.com |
| Pd(dba)₂/DavePhos | 4-amino-6-chloropyrimidine | adamantylalkylamine | 4,6-diaminopyrimidine | low | mdpi.com |
Identification and Characterization of Reaction Intermediates and Transition States
The direct experimental observation of reaction intermediates and transition states in the synthesis of this compound is challenging due to their transient nature. However, their existence is inferred from mechanistic studies of analogous reactions and supported by computational chemistry.
In the initial chlorination step involving lithiation, the key intermediate is the 2-lithio-4-tert-butylpyridine. This organometallic species is highly reactive.
During the nucleophilic aromatic substitution (SNAr) for the amination step, the formation of a Meisenheimer complex is a critical intermediate. This anionic σ-complex is characterized by the temporary loss of aromaticity in the pyridine ring and the presence of a tetrahedral carbon atom where the substitution is occurring. The stability of this intermediate is influenced by the electron-withdrawing nature of the pyridine nitrogen and any other substituents on the ring. For the reaction of 2-methoxy-3-nitropyridine (B1295690) with secondary amines, a kinetic study supports a mechanism where the formation of this intermediate is the rate-determining step. researchgate.net
In transition metal-catalyzed aminations, the key intermediates are organometallic complexes. For a palladium-catalyzed reaction, these would include the Pd(II)-oxidative addition adduct, the Pd(II)-amido complex, and the final product complex before reductive elimination. Characterization of these intermediates often relies on spectroscopic techniques like NMR in model systems or computational modeling.
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative insights into reaction mechanisms by determining the rate at which a reaction proceeds and its dependence on the concentration of reactants and catalysts. For the synthesis of this compound, kinetic data is not directly available in the literature. However, studies on analogous SNAr reactions of substituted pyridines offer valuable information.
A kinetic study on the reaction of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine (B154726) with various secondary amines in aqueous solution demonstrated that the reactions follow a typical SNAr mechanism. researchgate.net The rate of these reactions is dependent on the concentration of both the pyridine substrate and the amine nucleophile. The Brønsted-type plots, which correlate the reaction rate with the basicity of the amine, were found to be linear, suggesting that the nucleophilic attack is the rate-determining step. researchgate.net
The table below presents kinetic data for the reaction of substituted pyridines with secondary amines, illustrating the influence of the substituent position on reactivity.
| Pyridine Substrate | Amine | Rate Constant (k) | Reference |
| 2-methoxy-3-nitropyridine | Morpholine | - | researchgate.net |
| 2-methoxy-5-nitropyridine | Morpholine | - | researchgate.net |
| 2-methoxy-3-nitropyridine | Piperidine | - | researchgate.net |
| 2-methoxy-5-nitropyridine | Piperidine | - | researchgate.net |
(Specific rate constant values were not provided in the abstract of the reference)
Thermodynamic Aspects of Product Formation and Stability
The thermodynamic feasibility of each step in the synthesis of this compound is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction under the given conditions.
The chlorination of the pyridine ring is generally an exothermic process, driven by the formation of strong C-Cl bonds. The subsequent amination reaction, being a nucleophilic substitution, is also typically thermodynamically favorable, especially when a good leaving group like chloride is involved.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
X-ray Crystallography for Solid-State Structure DeterminationNo published reports on the single-crystal X-ray diffraction of 4-(tert-Butyl)-6-chloropyridin-2-amine were found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles is not available.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a suitable single crystal is the first critical step. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Once a crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and processed to yield the unit cell dimensions, space group, and the electron density map of the molecule. This map is then used to build and refine a structural model, providing exact atomic coordinates, bond lengths, and bond angles. While specific experimental data for this compound is not publicly available, a representative set of crystallographic parameters can be anticipated based on analyses of related aminopyridine derivatives.
Table 1: Representative Single-Crystal XRD Data Parameters This data is hypothetical and based on typical values for related small organic molecules.
| Parameter | Expected Value |
| Chemical Formula | C₉H₁₃ClN₂ |
| Formula Weight | 184.67 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 8 - 12 |
| b (Å) | 9 - 15 |
| c (Å) | 10 - 18 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1200 - 1600 |
| Z (molecules/unit cell) | 4 or 8 |
| Calculated Density (g/cm³) | 1.2 - 1.4 |
| R-factor (final) | < 0.05 |
Analysis of Hydrogen Bonding and Other Intermolecular Interactions
The crystal packing of this compound is expected to be significantly influenced by intermolecular forces, particularly hydrogen bonding. The primary amino group (-NH₂) is a strong hydrogen bond donor, while the pyridinic nitrogen atom is an effective hydrogen bond acceptor.
This arrangement strongly favors the formation of intermolecular N-H···N hydrogen bonds. sigmaaldrich.com These interactions typically assemble molecules into supramolecular structures like chains or dimers. In similar crystal structures, such as that of 4-amino-3,5-dichloropyridine, N-H···N hydrogen bonds are the primary interaction governing the crystal packing, forming chains that extend throughout the crystal lattice. sigmaaldrich.com
Beyond this primary interaction, other weaker contacts are crucial for stabilizing the three-dimensional structure. These include:
Cl···H Interactions: The chlorine atom can participate in halogen bonding or other weak interactions with hydrogen atoms on adjacent molecules. sigmaaldrich.com
π–π Stacking: The aromatic pyridine (B92270) rings can stack on top of each other. An offset or slipped-stacking arrangement is common to minimize electrostatic repulsion. sigmaaldrich.com
C-H···π Interactions: Hydrogen atoms from the bulky tert-butyl group can interact with the electron cloud of the pyridine ring of a neighboring molecule.
Table 2: Expected Intermolecular Interactions and Their Typical Geometries Based on data from analogous structures like 4-amino-3,5-dichloropyridine. sigmaaldrich.com
| Interaction Type | Donor (D) - Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
| Hydrogen Bond | N-H ··· N | 2.9 - 3.2 | 160 - 180 |
| Halogen Interaction | C-Cl ··· H | > 2.8 | > 120 |
| π–π Stacking | Pyridine Ring ··· Pyridine Ring | 3.5 - 3.9 (centroid-centroid) | N/A |
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state is largely dictated by the interplay between intramolecular sterics and intermolecular packing forces. The pyridine ring itself is aromatic and therefore planar. The key conformational feature is the orientation of the large tert-butyl group.
Due to its significant steric bulk, the tert-butyl group restricts free rotation around the C4-C(tert-butyl) bond. In the crystalline state, it will adopt a low-energy conformation that minimizes steric clashes with adjacent atoms and maximizes favorable crystal packing interactions. Typically, the C-C bonds of the tert-butyl group will be staggered relative to the plane of the pyridine ring. Studies on other tert-butyl substituted pyrones have shown a clear preference for specific conformations in the solid state, which are determined via X-ray diffraction. ethz.ch While the tert-butyl group is often a conformational anchor, crystal packing forces can sometimes lead to the adoption of a conformation that is not the lowest energy state in the gas phase or in solution.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the separation, purification, and purity analysis of synthetic compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile organic compounds. A reliable HPLC method for this compound can be developed based on methods used for similar molecules, such as 4-Amino-2-chloropyridine. sielc.comhelixchrom.com
Table 3: Representative HPLC Method Parameters Based on established methods for aminopyridines. sielc.comhelixchrom.com
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% Sulfuric Acid sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic (e.g., 55% A / 45% B) or Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~240-250 nm |
| Injection Volume | 1-10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capability of mass spectrometry. It is an invaluable tool for confirming the molecular weight of the target compound and identifying any impurities.
The LC conditions would be similar to those described for HPLC, though often with volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid to ensure compatibility with the mass spectrometer. Following elution from the LC column, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive ion mode, which would protonate the basic nitrogen atoms of the molecule to form the [M+H]⁺ ion.
The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio (m/z). For this compound (C₉H₁₃ClN₂), the expected protonated molecule [M+H]⁺ would have a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information and enhancing specificity.
Table 4: Representative LC-MS Parameters
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monoisotopic Mass | 184.0767 |
| [M+H]⁺ (for ³⁵Cl) | m/z 185.0845 |
| [M+H]⁺ (for ³⁷Cl) | m/z 187.0816 |
| Expected Fragmentation | Loss of tert-butyl radical (-57 Da), Loss of HCl (-36 Da) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra of this compound would be expected to show distinct bands corresponding to its amino, chloro, tert-butyl, and pyridine ring components. Assignments can be made with high confidence by comparing with spectral data from related compounds like 2-aminopyridine (B139424), 2,6-di-tert-butyl-4-methylpyridine, and various chloropyridines. nist.govnih.govnih.gov
Table 5: Expected Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) Based on data from structurally related compounds. nist.govnih.govnih.gov
| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR / Raman) |
| Amino Group | N-H Asymmetric Stretch | ~3450 - 3500 | Medium / Weak |
| N-H Symmetric Stretch | ~3350 - 3400 | Medium / Weak | |
| N-H Scissoring (bend) | ~1620 - 1650 | Strong / Medium | |
| Aromatic C-H | C-H Stretch | ~3050 - 3100 | Weak / Medium |
| Pyridine Ring | Ring Stretching (ν₈ₐ, ν₈ᵦ) | ~1580 - 1610 | Strong / Strong |
| Ring Stretching (ν₁₉ₐ, ν₁₉ᵦ) | ~1450 - 1480 | Strong / Medium | |
| Ring Breathing (ν₁) | ~990 - 1010 | Medium / Strong | |
| tert-Butyl Group | C-H Asymmetric Stretch | ~2965 | Strong / Strong |
| C-H Symmetric Stretch | ~2870 | Medium / Medium | |
| C-H Umbrella Bend | ~1365 | Strong / Weak | |
| C-C Skeletal Stretch | ~1200 - 1250 | Medium / Medium | |
| Chloro Group | C-Cl Stretch | ~650 - 750 | Strong / Strong |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict the molecular structure, vibrational frequencies, and electronic properties of organic compounds. nih.govresearchgate.net For 4-(tert-Butyl)-6-chloropyridin-2-amine, DFT calculations can elucidate its fundamental chemical nature. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net
The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations are used to determine key parameters derived from Molecular Orbital (MO) theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (E_HOMO - E_LUMO) is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. These orbitals are often delocalized over the molecule's framework. researchgate.net For a substituted pyridine (B92270) like this compound, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atom.
Table 1: Representative Calculated Electronic Properties (Note: These are illustrative values typical for similar heterocyclic compounds and are not specific experimental data for this compound.)
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Molecular polarity and solubility |
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles. A key aspect of its structure is the orientation of the bulky tert-butyl group and the amino group relative to the pyridine ring. Conformational analysis, which studies how a molecule's energy changes with the rotation around single bonds, is essential. It has been shown in related structures that different conformations can coexist, with their relative stability influenced by steric hindrance and intramolecular interactions. researchgate.net The tert-butyl group's rotation and the amino group's planarity are significant conformational variables that would be investigated to identify the global minimum energy conformer.
Table 2: Representative Optimized Geometric Parameters (Note: These values are illustrative, based on standard bond lengths and angles for similar chemical structures, and are not specific experimental data for this compound.)
| Bond/Angle | Parameter | Representative Value |
| Bond Length | C-Cl | 1.74 Å |
| C-N (ring) | 1.34 Å | |
| C-N (amino) | 1.38 Å | |
| C-C (tert-butyl) | 1.54 Å | |
| Bond Angle | C-N-C (ring) | 117° |
| Cl-C-N (ring) | 123° | |
| Dihedral Angle | H-N-C-C | ~0° or ~180° (planar or anti-planar) |
DFT calculations are a powerful tool for predicting spectroscopic data, which aids in the structural characterization of synthesized compounds.
Vibrational Frequencies: Theoretical vibrational analysis can predict the positions of infrared (IR) and Raman spectral bands. researchgate.net The calculated frequencies correspond to specific molecular motions, such as C-H stretching, C=N stretching of the pyridine ring, N-H bending of the amine group, and C-Cl stretching. Comparing the computed spectrum with the experimental one helps to confirm the molecular structure and assign the observed absorption bands to specific functional groups. researchgate.net
NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another valuable application of DFT. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com Calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm structural assignments. mdpi.com This is particularly useful for complex molecules where spectral interpretation can be challenging.
Table 3: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (Note: Based on general data for 2-aminopyridine (B139424) derivatives. researchgate.net)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3520 | 3500 |
| N-H Symmetric Stretch | 3415 | 3400 |
| C=C/C=N Ring Stretch | 1610 | 1605 |
| N-H Scissoring | 1560 | 1555 |
| C-Cl Stretch | 780 | 775 |
Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules. mdpi.comnih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for understanding crystal packing, protein-ligand binding, and conformational stability. The NCI index is based on the electron density (ρ) and its reduced density gradient (RDG). chemtools.orgscielo.org.mx
NCI analysis generates 3D isosurfaces where colors indicate the nature of the interaction:
Blue: Strong, attractive interactions like hydrogen bonds.
Green: Weak, delocalized interactions, such as van der Waals forces.
Red: Strong, repulsive interactions, indicating steric clashes. mdpi.com
For this compound, NCI analysis would visualize potential intramolecular hydrogen bonds between the amino group and the ring nitrogen, as well as intermolecular interactions in a dimer or crystal lattice. It could also highlight steric strain introduced by the bulky tert-butyl group. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding rational drug design and saving significant time and resources. researchgate.netnih.gov
Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that explains the relationship between the biological activity of a set of molecules and their 3D shape and electronic properties. nih.gov The fundamental principle of CoMFA is that differences in a target property (e.g., binding affinity) are related to changes in the shape of the steric and electrostatic fields surrounding the molecules.
The CoMFA process for a series of analogues of this compound would involve:
Molecular Alignment: All molecules in the dataset are superimposed based on a common structural scaffold.
Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated with a probe atom.
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a correlation between the calculated field values (the independent variables) and the experimental biological activity (the dependent variable).
Model Visualization: The results are often displayed as 3D contour maps, highlighting regions where modifications to the steric or electrostatic properties would likely increase or decrease activity. For example, a map might show that a bulky, electropositive substituent at a specific position on the pyridine ring is favorable for activity.
Such models can be highly predictive and are instrumental in the design of new compounds with enhanced biological profiles. nih.govnih.gov
Comparative Molecular Similarity Index Analysis (CoMSIA)
Comparative Molecular Similarity Index Analysis (CoMSIA) is a sophisticated 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D structural properties. nih.govresearchgate.net This technique evaluates the similarity of molecules based on various physicochemical fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor. nih.gov Unlike its predecessor, Comparative Molecular Field Analysis (CoMFA), CoMSIA utilizes a Gaussian function for the distance dependence of the fields, which avoids the singularities at atomic positions and often results in more easily interpretable contour maps. nih.gov
For a series of analogs of this compound, a CoMSIA study would involve aligning the molecules and calculating the similarity indices at various grid points surrounding them. The resulting data would be analyzed using Partial Least Squares (PLS) regression to build a statistical model that predicts biological activity. nih.gov The output of a CoMSIA study is typically visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, in a study on substituted pyridine derivatives as LSD1 inhibitors, CoMSIA models yielded high predictive power, with the best model showing a training set q² of 0.733 and an r² of 0.982. nih.gov Such models provide invaluable guidance for designing new compounds with improved properties. nih.govnih.gov
Illustrative CoMSIA Model Statistics for a Hypothetical Series of Pyridine Analogs Please note: This table is for illustrative purposes and does not represent actual data for this compound.
| Statistical Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.733 | Indicates the predictive ability of the model within the training set. |
| r² (Non-cross-validated r²) | 0.982 | Represents the correlation between the predicted and actual activities for the training set. |
| Standard Error of Prediction | 0.195 | Measures the accuracy of the predictions. |
| F-statistic | 120.5 | Indicates the statistical significance of the model. |
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbohrium.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them.
In studies involving pyridine derivatives, molecular docking has been successfully used to elucidate binding mechanisms. For example, docking simulations of 2-chloropyridine (B119429) derivatives with the enzyme telomerase helped to identify the probable binding model and key interactions within the active site. nih.govbohrium.com Similarly, docking studies on substituted pyridine derivatives as HIV-1 reverse transcriptase inhibitors revealed crucial hydrogen bonding with residues like Lys101 and hydrophobic interactions with Tyr188, Tyr181, and Trp229. nih.gov For this compound, docking studies could predict its binding orientation in a given protein target, highlighting key interactions such as hydrogen bonds from the amino group, halogen bonds from the chloro substituent, and hydrophobic interactions from the tert-butyl group.
Illustrative Molecular Docking Results for a Pyridine Derivative in a Kinase Active Site Please note: This table is for illustrative purposes and does not represent actual data for this compound.
| Parameter | Value | Interacting Residues |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Lys661, Asp555, Trp695, Tyr761 |
| Hydrogen Bonds | 2 | |
| Hydrophobic Interactions | 5 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. mdpi.comrsc.org MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed view of conformational changes, flexibility, and the stability of interactions. mdpi.com
For the this compound-protein complex predicted by molecular docking, an MD simulation could be performed to assess the stability of the binding pose. nih.gov This would involve placing the complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or even microseconds. rsc.org Studies on other pyridine derivatives have used MD simulations to confirm the stability of ligand-protein interactions and to understand the role of key residues and water molecules in the binding process. nih.govnih.gov For instance, a 100 ns MD simulation was used to investigate the binding interactions of aminopyridine-based JAK2 inhibitors. rsc.org Such simulations can reveal subtle conformational changes and the formation or breaking of hydrogen bonds, providing a more accurate understanding of the binding event. nih.gov
Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex Please note: This table is for illustrative purposes and does not represent actual data for this compound.
| Metric | Average Value | Interpretation |
|---|---|---|
| Root Mean Square Deviation (RMSD) of Ligand | 1.5 Å | Indicates the stability of the ligand's position in the binding site. |
| Root Mean Square Fluctuation (RMSF) of Protein Residues | 0.8 Å (for binding site residues) | Shows the flexibility of different parts of the protein. |
| Number of Hydrogen Bonds (Ligand-Protein) | 2-3 | Reflects the persistence of key hydrogen bonding interactions. |
In Silico Prediction of Synthetic Accessibility and Reaction Pathways
Beyond predicting biological activity and binding, computational methods can also assess the ease of synthesis for a novel compound. In silico prediction of synthetic accessibility has become a valuable tool in drug discovery and chemical synthesis planning. nih.gov These tools use various algorithms, often based on retrosynthetic analysis, fragment-based approaches, or machine learning models trained on large reaction databases, to assign a synthetic accessibility score to a given molecule.
For this compound, these predictive tools would analyze its structure and identify potential synthetic routes. The presence of common functional groups and a relatively simple scaffold would likely result in a favorable synthetic accessibility score. For instance, the SwissADME tool provides predictions for various pharmacokinetic properties and drug-likeness, which often correlate with synthetic feasibility. nih.govtandfonline.com Computational tools can also assist in predicting potential reaction pathways for the synthesis of derivatives of this compound, helping chemists to devise efficient and high-yielding synthetic strategies.
Illustrative In Silico Physicochemical and Synthetic Accessibility Parameters Please note: This table is for illustrative purposes and does not represent actual data for this compound.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 198.69 g/mol | Within Lipinski's rule of five. |
| LogP | 2.85 | Indicates good membrane permeability. |
| Synthetic Accessibility Score | 2.5 (on a scale of 1-10, where 1 is very easy) | Suggests the compound is relatively easy to synthesize. |
Chemical Reactivity and Derivatization Strategies
Reactivity of the Amino Group: Acylation, Alkylation, and Functionalization
The primary amino group at the C2 position is a versatile handle for functionalization. It behaves as a potent nucleophile and can readily undergo reactions such as acylation and alkylation.
Acylation: The amino group can be acylated using various acylating agents like acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to install different functional moieties or as a protecting strategy. For the reaction to proceed selectively at the amino group, controlling the reaction conditions is important to avoid competitive reactions at the more nucleophilic pyridine (B92270) nitrogen.
Alkylation: Direct alkylation of the 2-amino group is also feasible but can be complicated by poly-alkylation and competing N-alkylation at the pyridine ring nitrogen (quaternization). To achieve selective mono-alkylation at the amino group, a common strategy involves a protection-alkylation-deprotection sequence. For instance, the amino group can be protected with a tert-butoxycarbonyl (Boc) group. nih.gov The resulting carbamate (B1207046) can then be deprotonated with a strong base and selectively alkylated. Subsequent removal of the Boc group under acidic conditions yields the desired N-alkylated 2-aminopyridine (B139424). nih.gov
Table 1: Representative Alkylation Strategies for Aminopyridines This table illustrates general conditions for aminopyridine alkylation based on analogous structures.
| Reaction Type | Substrate | Reagents & Conditions | Product Type | Typical Yield |
|---|---|---|---|---|
| Direct Dialkylation | 4-Aminopyridine (B3432731) | 1. t-BuOK, DMSO 2. Alkyl halide (2 equiv) | Symmetrically N,N-dialkylated aminopyridine | Moderate to Good nih.gov |
| Protected Mono-alkylation | N-Boc-4-aminopyridine | 1. Base (e.g., t-BuOK) 2. Alkyl halide (1 equiv) | N-Alkyl, N-Boc aminopyridine | Good nih.gov |
Reactivity of the Chloro Substituent: Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Receptivity
The chlorine atom at the C6 position is activated towards nucleophilic displacement by the electron-withdrawing effect of the ring nitrogen atom. This makes it an excellent site for introducing a wide variety of substituents.
Nucleophilic Aromatic Substitution (SNAr): The compound is highly susceptible to SNAr reactions, particularly with amine nucleophiles. nih.govresearchgate.net The reaction involves the attack of a nucleophile on the carbon bearing the chlorine, followed by the elimination of the chloride ion. This pathway is a cornerstone for building molecular complexity. The reaction rate is influenced by the nucleophilicity of the incoming amine and the reaction conditions, which can range from room temperature to elevated temperatures, sometimes under microwave irradiation to shorten reaction times. researchgate.net
Table 2: Examples of SNAr Reactions on Chloropyridines This table shows representative conditions for SNAr reactions on related chloropyridine systems.
| Halopyridine Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Chloropyridine (B119429) | Primary/Secondary Amines | Room temp or mild heat | 2-Aminopyridine derivative | nih.gov |
| 2-Chloropyrimidine | Morpholine | KF, Water | 2-Morpholinopyrimidine | researchgate.net |
| 4-Chloroquinazoline | Pyrrolidine | 100 °C, 17h | 4-Pyrrolidinylquinazoline | researchgate.net |
Cross-Coupling Receptivity: The chloro substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridine with a boronic acid or ester to form a biaryl compound. tcichemicals.com This method is highly versatile due to the commercial availability of a vast array of boronic acids and its tolerance of various functional groups. tcichemicals.com
Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed method used to form a C-N bond between the chloropyridine and a primary or secondary amine. It offers an alternative to SNAr, often proceeding under milder conditions and with a broader substrate scope, including less nucleophilic amines.
Reactivity of the Pyridine Nitrogen Atom: N-Oxidation and Quaternization
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, leading to N-oxidation and quaternization reactions.
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. dcu.ieresearchgate.net For instance, 2-chloropyridine can be converted to 2-chloropyridine-N-oxide using hydrogen peroxide with a supported phosphotungstic acid catalyst, achieving high yields under optimized conditions. researchgate.net However, the stability of the resulting N-oxide can be a concern, as decomposition can occur under the reaction conditions. dcu.ie The resulting N-oxides are valuable intermediates themselves, as the N-oxide group can direct further substitutions on the pyridine ring or be used to introduce an amino group. wordpress.comnih.gov
Quaternization: As a tertiary amine, the pyridine nitrogen readily reacts with electrophiles like alkyl halides in an SN2 reaction to form a quaternary pyridinium (B92312) salt. researchgate.netmdpi.com This reaction is often accelerated by polar aprotic solvents or microwave irradiation. researchgate.netmdpi.com Quaternization significantly alters the electronic properties of the pyridine ring, making the C2 and C6 positions even more electrophilic and susceptible to nucleophilic attack. google.com This activation strategy can be used to facilitate substitutions that are otherwise difficult on the neutral pyridine ring. google.com
Transformations Involving the tert-Butyl Group: Cleavage and Rearrangements
The tert-butyl group is primarily known for its steric bulk and electronic effects. Transformations directly involving the cleavage or rearrangement of a tert-butyl group from an aromatic ring are generally difficult and not common under standard synthetic conditions.
Cleavage: The C-C bond connecting the tert-butyl group to the pyridine ring is robust. While methods exist for the cleavage of tert-butyl ethers and esters using strong acids or other specific catalytic systems, these conditions are harsh. youtube.com Applying such conditions to 4-(tert-Butyl)-6-chloropyridin-2-amine would likely lead to the degradation of the molecule or non-selective reactions at the other functional sites rather than selective de-tert-butylation. Therefore, the tert-butyl group is generally considered a stable substituent throughout most synthetic sequences.
Rearrangements: Rearrangements of alkyl groups on aromatic rings, such as the Jacobsen rearrangement, typically require strong acid catalysis and are not generally observed for tert-butylated pyridines under normal derivatization conditions. The stability of the tert-butyl cation, which would be a potential intermediate, does not readily facilitate migration on the electron-deficient pyridine ring.
Regioselectivity and Chemoselectivity in Multi-functionalized Systems
The presence of multiple reactive sites on this compound necessitates careful control of reaction conditions to achieve selective transformations.
Amino Group vs. Pyridine Nitrogen: The chemoselectivity between the exocyclic amino group and the endocyclic pyridine nitrogen depends on the electrophile and reaction conditions. Hard electrophiles, such as protons or alkylating agents, tend to react preferentially at the more basic pyridine nitrogen. Softer electrophiles, like acylating agents, may favor reaction at the amino group. Protecting the amino group (e.g., as a Boc-carbamate) is a common and effective strategy to direct reactivity exclusively to the pyridine nitrogen or the chloro position. nih.gov
Site of Nucleophilic Attack: In SNAr reactions, the C6 position is highly activated by the ring nitrogen and is the exclusive site of substitution. The 2-amino group is a strong activating group, but the chlorine at C6 is the only viable leaving group for this type of reaction on the scaffold.
Site of Electrophilic Attack: Direct electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. If forced, the directing effects of the substituents would come into play. The powerful activating effect of the 2-amino group would direct incoming electrophiles to the C3 and C5 positions. However, the steric hindrance from the adjacent tert-butyl group would likely favor substitution at the C3 position over the C5 position.
The distinct reactivity of each functional group allows for orthogonal chemical strategies. For example, a palladium-catalyzed cross-coupling reaction can be performed selectively at the C6-Cl bond without affecting the amino group, which can then be subsequently acylated or alkylated in a separate step. This predictable selectivity makes this compound a valuable and versatile building block in synthetic chemistry. mdpi.com
Advanced Applications in Organic Synthesis and Materials Research
Role as a Versatile Building Block for Complex Heterocyclic Systems
The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes 4-(tert-Butyl)-6-chloropyridin-2-amine a powerful and versatile building block in synthetic chemistry. The reactivity of the compound is carefully balanced; the chlorine atom at the 6-position is an excellent leaving group for nucleophilic aromatic substitution, while the amino group at the 2-position can be readily acylated, alkylated, or used in coupling reactions.
The significance of this compound in heterocyclic chemistry lies in the predictable and sequential reactivity of its functional groups. The electron-withdrawing nature of the chlorine atom activates the pyridine ring for specific nucleophilic attacks, and the amino group can direct metallation or participate in cyclization reactions. Furthermore, the large tert-butyl group at the 4-position imparts significant steric influence. This steric hindrance can direct the regioselectivity of reactions, stabilize reactive intermediates, and modulate the conformational properties of the final products, which is a crucial aspect in the design of targeted bioactive molecules and materials. smolecule.com This controlled reactivity allows chemists to use it as a foundational scaffold, systematically adding complexity to build elaborate polycyclic and heterocyclic systems that are often the core of modern pharmaceuticals and functional materials.
Table 1: Structural and Reactivity Profile of this compound
| Feature | Description | Significance in Synthesis |
| 2-Amino Group | A primary aromatic amine that is nucleophilic and can act as a hydrogen bond donor. | Site for acylation, alkylation, diazotization, and participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination). |
| 6-Chloro Group | An electron-withdrawing halogen atom. | Acts as a leaving group for SNAr reactions and a handle for metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck). |
| 4-tert-Butyl Group | A bulky, sterically demanding alkyl group. | Provides steric shielding, influences regioselectivity, enhances solubility in organic solvents, and can lock molecular conformations. smolecule.com |
| Pyridine Core | An aromatic, electron-deficient heterocycle. | Serves as the central scaffold, influencing the electronic properties and three-dimensional shape of the resulting molecules. |
Synthesis of Bioactive Molecule Scaffolds for Research Purposes
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound makes it an ideal precursor for various bioactive molecules developed for research purposes.
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding site, interacting with the "hinge" region of the enzyme. The 2-aminopyridine (B139424) motif is exceptionally effective at forming key hydrogen bonds with this hinge backbone, acting as an anchor for the inhibitor. nih.gov
The structure of this compound provides an excellent starting point for developing kinase inhibitors. biorxiv.org The 2-amino group can establish the crucial hinge-binding interactions, while the chlorine at the 6-position offers a convenient point for chemical elaboration. Through cross-coupling reactions, chemists can introduce various aryl or alkyl groups that extend into other pockets of the ATP-binding site, a common strategy for enhancing potency and achieving selectivity. nih.gov The tert-butyl group can occupy a hydrophobic region within the kinase or be used to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability. nih.gov Research on related aminopyridinone-based fragment libraries has demonstrated that this core can effectively produce ligand-efficient inhibitors for kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov
Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for anticoagulant drugs. The oral FXa inhibitor Edoxaban is a notable example. The synthesis of Edoxaban and related molecules involves complex heterocyclic intermediates. The structural motif of a chloropyridine-amine is found within impurities and potential byproducts of Edoxaban synthesis, such as N1-(5-Chloropyridin-2-yl) derivatives, highlighting the relevance of this chemical class to the process. synzeal.com
This compound serves as a valuable intermediate for precursors to such inhibitors. The 2-amino group can be converted into an amide, a common feature in FXa inhibitors, while the chlorine atom allows for coupling to other parts of the target molecule. The tert-butyl group, while not present in Edoxaban itself, represents a type of modification that medicinal chemists use to explore the structure-activity relationship (SAR) of a drug candidate, seeking to improve properties like binding affinity, selectivity over other proteases, or pharmacokinetic profiles.
In chemical biology, researchers require novel molecular tools to probe biological systems. This compound provides a robust and versatile scaffold for creating such tools. Its defined points of reactivity allow for the modular attachment of different functionalities. For instance, the amine or the chloro position can be used as a handle to attach:
Fluorophores: To create fluorescent probes for visualizing biological targets within cells.
Biotin tags: For use in affinity purification or protein pull-down experiments.
Photo-crosslinkers: To covalently label and identify binding partners in a cellular context.
The combination of a rigid aromatic core with the bulky tert-butyl group provides a well-defined three-dimensional structure that can be tailored for high-affinity binding to a specific protein target. Its role as a precursor in developing new pharmaceuticals and agrochemicals underscores its utility in generating novel chemical entities for broader research applications. smolecule.com
Development of Ligands for Catalysis
Pyridine-containing ligands are ubiquitous in coordination chemistry and homogeneous catalysis due to their strong coordination to a wide range of metal centers. The 2-aminopyridine unit can act as a bidentate N,N-donor by involving the pyridine nitrogen and the amino nitrogen in chelation.
This compound is a precursor for synthesizing more complex, tailored ligands. The amino group can be readily functionalized, for example, by reacting it with other pyridine-containing molecules to create multidentate ligands like pyridyl-terpyridines. nih.gov The chlorine atom can be substituted or used in coupling reactions to build larger ligand frameworks. The steric bulk of the tert-butyl group is particularly advantageous in catalysis, as it can be used to create a specific chiral environment around the metal center, influencing the stereoselectivity of a catalyzed reaction. It can also enhance the stability of the catalytic complex and control its reactivity.
Table 2: Potential Catalytic Applications of Ligands Derived from this compound
| Catalytic Reaction | Role of the Ligand |
| Cross-Coupling Reactions | Stabilizes the active metal center (e.g., Palladium, Nickel) and influences reductive elimination. |
| Asymmetric Hydrogenation | The steric bulk of the tert-butyl group can help create a chiral pocket, leading to enantioselective product formation. |
| Polymerization | Modulates the electronic and steric properties of the catalyst, controlling polymer chain growth and properties. |
| Hydroboration/Hydrosilylation | The pyridine-based ligand can activate the metal center for the efficient and selective addition of B-H or Si-H bonds across unsaturated substrates. nih.gov |
Radiotracer Precursor Synthesis for Advanced Imaging Probes
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that rely on the administration of molecules labeled with a radionuclide. nih.gov The development of new radiotracers is essential for imaging specific biological targets like enzymes, receptors, or transporters in vivo. nih.govmdpi.com
A suitable radiotracer precursor must have a site for the efficient and rapid incorporation of a radioisotope, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), and it must be derived from a molecule with high affinity and selectivity for its biological target. mdpi.com Given that this compound is a known precursor for bioactive molecules like kinase inhibitors, it is also a promising candidate for developing radiotracer precursors. pitt.edu
The synthesis could proceed via several routes:
Direct Radiofluorination: The chlorine atom at the 6-position could potentially be substituted with ¹⁸F-fluoride, although this can be challenging on electron-rich aromatic systems.
Prosthetic Group Attachment: A more common strategy involves using the amino group as a handle to attach a prosthetic group that already contains the radionuclide. For example, the amine can be acylated with an ¹⁸F-labeled acylating agent like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).
Multi-step Synthesis: The compound can be elaborated into a final high-affinity ligand (e.g., a kinase inhibitor), which is then radiolabeled in the final step of the synthesis.
The resulting radiotracer would allow for the non-invasive imaging and quantification of its target protein in living subjects, providing invaluable information for disease diagnosis, understanding disease mechanisms, and accelerating drug development.
Applications in Supramolecular Chemistry and Self-Assembly
A thorough review of available scientific literature reveals a notable absence of detailed research specifically focused on the supramolecular chemistry and self-assembly of This compound . While the foundational principles of supramolecular chemistry suggest that this molecule possesses inherent capabilities for forming ordered structures, specific experimental studies, such as single-crystal X-ray diffraction analyses detailing its hydrogen-bonding patterns and other non-covalent interactions, are not present in the accessible literature.
The unique structural features of this compound, namely the 2-amino group, the pyridine ring nitrogen, the chloro substituent, and the bulky tert-butyl group, provide a basis for predicting its potential behavior in self-assembly. The 2-aminopyridine moiety is a well-known motif for forming strong, directional hydrogen bonds, often leading to the creation of dimers or extended chains. The presence of a chlorine atom introduces the possibility of halogen bonding, a significant and directional non-covalent interaction that can further guide the assembly of molecules. Conversely, the sterically demanding tert-butyl group is expected to exert a significant influence on the packing of these molecules, potentially hindering the formation of planar structures and favoring more complex three-dimensional architectures.
Studies on analogous, but distinct, compounds offer insights into the types of interactions that could be anticipated. For example, research on the supramolecular assemblies of various amino-chloropyridine derivatives with chlorobenzoic acids demonstrates the formation of cocrystals and molecular salts governed by hydrogen and halogen bonding. mdpi.com In these systems, the pyridine nitrogen and the amino group are primary sites for hydrogen bond formation, leading to robust structural motifs. mdpi.com Similarly, investigations into silylated 2-aminopyrimidines highlight the prevalence of intermolecular N–H···N hydrogen bridges in creating extended networks. mdpi.com
However, without direct experimental data for this compound, any discussion of its specific supramolecular behavior remains speculative. The interplay between the attractive forces of hydrogen and halogen bonding and the steric repulsion from the tert-butyl group would dictate the final self-assembled structure. Detailed research, including crystal structure analysis, is required to elucidate the specific intermolecular interactions and packing motifs that govern the supramolecular chemistry of this particular compound.
Due to the lack of specific research findings, a data table detailing the supramolecular interactions of this compound cannot be generated.
Future Research Directions
Development of More Sustainable and Greener Synthetic Methodologies
The chemical industry's shift towards green chemistry principles necessitates the development of more environmentally benign synthetic routes for key building blocks like 4-(tert-Butyl)-6-chloropyridin-2-amine. unibo.it Future research should focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Key areas for development include:
One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, reducing the need for intermediate purification steps and minimizing solvent waste. bohrium.com Designing an MCR strategy for this compound could significantly enhance its synthetic efficiency. bohrium.comnih.gov
Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. Research into novel metal-based or organocatalysts could provide milder and more selective pathways. bohrium.com For instance, developing catalysts that are recyclable would further improve the sustainability of the synthesis. bohrium.com
Greener Solvents and Conditions: The exploration of reactions in environmentally friendly solvents like water or bio-based solvents, or under solvent-free conditions, is a critical research direction. rsc.orgpsu.edu Microwave-assisted synthesis is another avenue that can often reduce reaction times and energy consumption. nih.gov
Table 1: Comparison of Synthetic Approaches for Pyridine (B92270) Derivatives
| Methodology | Traditional Approach | Potential Green Alternative | Key Advantages of Green Alternative |
|---|---|---|---|
| Synthesis Strategy | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reaction (MCR) | Higher atom economy, reduced waste, operational simplicity. bohrium.com |
| Reagents | Stoichiometric and often hazardous reagents | Recyclable metal catalysts or organocatalysts | Lower environmental impact, cost-effectiveness, increased selectivity. bohrium.com |
| Reaction Conditions | High temperatures, long reaction times, organic solvents | Microwave irradiation, solvent-free conditions, or use of aqueous media | Reduced energy consumption, faster reactions, improved safety profile. nih.govnih.gov |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic and steric properties of this compound make it an intriguing substrate for exploring new chemical reactions. Future studies could uncover unprecedented transformations, leading to novel molecular architectures that are otherwise difficult to access.
Potential areas of exploration include:
Skeletal Editing: Recent advances have demonstrated the ability to edit the core structure of pyridine rings, allowing for the selective insertion or deletion of atoms. acs.org Applying these photochemical or metal-free editing protocols to this compound could yield novel bicyclic or rearranged heterocyclic systems. acs.org
Regiodivergent Functionalization: The development of methods to control the position of new substituents is a major goal in synthetic chemistry. acs.org Research into transition-metal-free, regiodivergent alkylation or arylation reactions could allow for the selective functionalization at different positions of the pyridine ring, simply by tuning the catalyst or reaction conditions. acs.org
Cross-Coupling Reactions: While standard cross-coupling reactions are common, exploring novel catalytic cycles or coupling partners could expand the synthetic utility. The chlorine atom at the 6-position and the amino group at the 2-position offer distinct handles for sequential and site-selective functionalization.
Integration of Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery of new derivatives and reactions, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. acs.orgresearchgate.net These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates. purdue.edu
Future applications in the context of this compound involve:
Reaction Optimization: HTE platforms can be used to quickly identify the optimal conditions (catalyst, solvent, temperature, stoichiometry) for known transformations, such as Suzuki or Buchwald-Hartwig couplings, improving yields and minimizing side products. researchgate.net
Discovery of New Reactions: By screening vast arrays of potential reactants and catalysts, HTE can facilitate the discovery of entirely new transformations and reactivity patterns for the target molecule. researchgate.netpurdue.edu
Continuous Flow Synthesis: Transferring optimized batch reactions to continuous flow systems can offer improved safety, scalability, and consistency. nih.govpurdue.edu A continuous flow process for the synthesis and subsequent derivatization of this compound would be highly valuable for producing libraries of related compounds. purdue.edu
Advanced Computational Design of Derivatives with Tailored Reactivity
In silico drug design and computational chemistry are powerful tools for predicting the properties and reactivity of new molecules before their synthesis. researchgate.net Applying these methods to this compound can guide synthetic efforts toward derivatives with specific, desired characteristics.
Key research directions include:
Predictive Reactivity Modeling: Using quantum mechanics (QM) and density functional theory (DFT) calculations to model reaction mechanisms and predict the regioselectivity of transformations. acs.org This can help chemists understand and control the outcome of reactions.
Virtual Screening and Library Design: Creating virtual libraries of derivatives by modifying the substituents on the pyridine core and using computational models to predict their electronic properties, binding affinities to biological targets, or material properties. nih.govmalariaworld.org This allows for the prioritization of the most promising candidates for synthesis. researchgate.net
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, which is crucial in the early stages of drug discovery to filter out compounds with unfavorable profiles. auctoresonline.org
Table 2: Computationally Proposed Derivatives for Synthesis
| Scaffold | Proposed Modification | Target Property for Computational Study | Potential Application |
|---|---|---|---|
| This compound | Replacement of Cl with various aryl groups (via Suzuki coupling) | Modulation of electronic properties and steric profile | Medicinal chemistry, materials science. chemistryviews.org |
| This compound | Functionalization of the amino group with different acyl or alkyl groups | Alteration of hydrogen bonding capacity and lipophilicity | Drug discovery, probe development. auctoresonline.org |
| This compound | Introduction of a second substituent at C3 or C5 | Investigation of reactivity and regioselectivity | Fundamental reactivity studies. acs.org |
Design and Synthesis of Next-Generation Chemical Probes and Tools for Fundamental Research
The pyridine scaffold is a privileged structure in medicinal chemistry and chemical biology. rsc.orgresearchgate.net this compound can serve as a versatile starting point for the rational design and synthesis of sophisticated chemical tools to investigate fundamental biological processes.
Future research in this area could focus on:
Fragment-Based Drug Discovery (FBDD): The compound itself or its simple derivatives can be used as fragments for screening against a wide range of biological targets. Its defined vector for derivatization makes it an ideal starting point for fragment evolution.
Photoaffinity Probes: Incorporation of photoreactive groups would allow for the creation of probes that can be used to identify the protein targets of bioactive molecules derived from this scaffold.
Fluorescent Probes: Attaching fluorophores to the pyridine core could yield probes for imaging specific cellular components or processes. The electronic properties of the substituted pyridine can be tuned to modulate the fluorescence output.
Scaffolds for Combinatorial Libraries: The orthogonal reactivity of the chloro and amino groups makes this compound an excellent scaffold for building diverse chemical libraries for high-throughput screening against various diseases. mdpi.com
By pursuing these future research directions, the scientific community can fully exploit the synthetic potential of this compound, paving the way for new discoveries in catalysis, medicine, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
